molecular formula C19H13ClN4O2S B2416354 (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 683258-02-8

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2416354
CAS RN: 683258-02-8
M. Wt: 396.85
InChI Key: VYYCELJHOMOYIT-GXDHUFHOSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a thiazole ring, a nitro group, and an acrylonitrile group. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms .

Scientific Research Applications

Reduction and Derivative Formation

(E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, when reduced with lithium aluminum hydride, yield (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This process, though having varying yields, is significant for the formation of such derivatives and their structural analysis through X-ray diffraction (Frolov et al., 2005).

Chemosensors for Metal Cations

The compound and its derivatives have been studied for their potential as chemosensors for various metal cations. These studies involve the synthesis and spectroscopic characterization, including crystal structure analysis, UV/Vis, and fluorescence spectroscopy. The interest lies in the selective response of these compounds to different metal cations, highlighting their potential in sensing applications (Hranjec et al., 2012).

Cytotoxic Activities and SAR

A study explored the in vitro cytotoxic potency of acrylonitriles, substituted at various positions, on human cancer cell lines. The structure-activity relationships (SAR) of these compounds revealed insights into which substituents and positions contribute to their potency. This research is crucial for understanding the therapeutic potential of these compounds (Sa̧czewski et al., 2004).

Photophysical Properties and Viscosity

Another study focused on the synthesis of novel chromophores related to (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles. It delved into understanding their photophysical properties and the effect of structural manipulations on these properties. This research is significant for applications in optoelectronics and photonics (Jachak et al., 2021).

Corrosion Inhibition

The derivatives of this compound have been tested for their efficacy as corrosion inhibitors. The studies used experimental and theoretical methods to evaluate their efficiency in preventing corrosion in metals, particularly in acidic environments. This research holds importance for industrial applications in metal preservation and maintenance (Verma et al., 2016).

Fungicidal Activity

Research has also been conducted on the fungicidal activity of thiazolylacrylonitrile derivatives. These compounds were tested against various fungi, showing considerable activity and potential as fungicides in agricultural and other relevant sectors (Shen De-long, 2010).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. Thiazole derivatives can have various biological activities, and their mechanisms of action can vary widely depending on the specific compound and its targets .

properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c1-12-2-5-15(20)8-17(12)22-10-14(9-21)19-23-18(11-27-19)13-3-6-16(7-4-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYCELJHOMOYIT-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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